molecular formula C12H7Br2N B8199971 2,3-dibromo-9H-carbazole

2,3-dibromo-9H-carbazole

Cat. No.: B8199971
M. Wt: 325.00 g/mol
InChI Key: IBWIWKZZWKIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dibromo-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their versatile applications in various fields such as organic electronics, pharmaceuticals, and materials science. The dibromo substitution at the 2 and 3 positions of the carbazole ring enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-9H-carbazole typically involves the bromination of 9H-carbazole. One common method is the reaction of 9H-carbazole with bromine in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-9H-carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The carbazole ring can be oxidized to form various derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the parent carbazole compound.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include various substituted carbazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include carbazole-quinones and other oxidized derivatives.

    Reduction Reactions: The major product is 9H-carbazole.

Scientific Research Applications

2,3-Dibromo-9H-carbazole has numerous applications in scientific research:

    Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).

    Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds with potential therapeutic applications.

    Materials Science: It is used in the development of advanced materials such as conducting polymers and nanomaterials.

    Catalysis: It acts as a catalyst or catalyst precursor in various organic transformations.

Mechanism of Action

The mechanism of action of 2,3-dibromo-9H-carbazole depends on its application. In organic electronics, its role as a semiconductor involves the transport of charge carriers through the conjugated system of the carbazole ring. In pharmaceuticals, its biological activity is mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

2,3-Dibromo-9H-carbazole can be compared with other dibromo-substituted carbazoles and carbazole derivatives:

    2,7-Dibromo-9H-carbazole: Similar in structure but with bromine atoms at the 2 and 7 positions, leading to different reactivity and applications.

    3,6-Dibromo-9H-carbazole: Bromine atoms at the 3 and 6 positions, affecting its electronic properties and suitability for specific applications.

    9H-Carbazole: The parent compound without bromine substitution, used as a starting material for various derivatives.

The unique positioning of the bromine atoms in this compound provides distinct reactivity and potential for functionalization, making it valuable for specific applications in organic synthesis and materials science.

Properties

IUPAC Name

2,3-dibromo-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-9-5-8-7-3-1-2-4-11(7)15-12(8)6-10(9)14/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBWIWKZZWKIBNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dibromo-9H-carbazole
Reactant of Route 2
Reactant of Route 2
2,3-dibromo-9H-carbazole
Reactant of Route 3
Reactant of Route 3
2,3-dibromo-9H-carbazole
Reactant of Route 4
Reactant of Route 4
2,3-dibromo-9H-carbazole
Reactant of Route 5
Reactant of Route 5
2,3-dibromo-9H-carbazole
Reactant of Route 6
Reactant of Route 6
2,3-dibromo-9H-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.